molecular formula C17H16ClF3N4O B2844634 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide CAS No. 338979-27-4

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide

Cat. No.: B2844634
CAS No.: 338979-27-4
M. Wt: 384.79
InChI Key: LWFBCIPCAOPICQ-UHFFFAOYSA-N
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Description

4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide: is a complex organic compound characterized by its intricate molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a piperazine ring, and a benzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes a series of reactions to introduce the piperazine and benzenecarboxamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.

Medicine

In the medical field, 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide could be explored for its potential therapeutic properties. Its unique structure may make it suitable for targeting specific receptors or enzymes involved in disease pathways.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with certain receptors or enzymes, leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide include:

  • 4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide

  • 4-(4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINO)BENZENECARBOXAMIDE

Uniqueness

What sets This compound apart from its similar compounds is its specific arrangement of functional groups, which can lead to unique chemical and biological properties.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-14-9-12(17(19,20)21)10-23-16(14)25-7-5-24(6-8-25)13-3-1-11(2-4-13)15(22)26/h1-4,9-10H,5-8H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBCIPCAOPICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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